BU-Lad

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

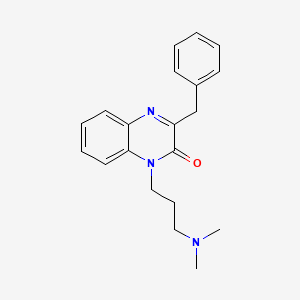

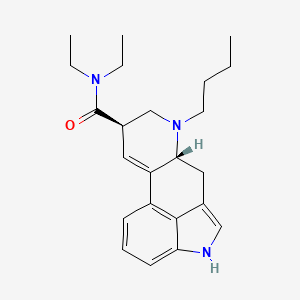

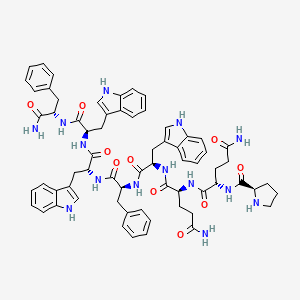

BU-Lad, also known as 6-butyl-6-nor-lysergic acid diethylamide, is a psychedelic compound that is structurally related to lysergic acid diethylamide (LSD). It was first synthesized by Alexander Shulgin and reported in his book TiHKAL (Tryptamines I Have Known and Loved). This compound is known for its significantly lower potency compared to LSD, with a dose of 500 micrograms producing only mild effects .

Métodos De Preparación

The synthesis of BU-Lad involves the modification of the lysergic acid diethylamide structure. The synthetic route typically starts with lysergic acid, which undergoes a series of chemical reactions to introduce the butyl group at the 6-position. The key steps include:

Formation of Lysergic Acid Amide: Lysergic acid is reacted with diethylamine to form lysergic acid diethylamide.

Butylation: The lysergic acid diethylamide is then subjected to butylation at the 6-position using butyl bromide in the presence of a base such as potassium carbonate.

Purification: The final product is purified using chromatographic techniques to obtain pure this compound.

Análisis De Reacciones Químicas

BU-Lad undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohols.

Aplicaciones Científicas De Investigación

Chemistry: BU-Lad is used as a reference compound in the study of lysergamides and their structure-activity relationships.

Biology: Research on this compound helps in understanding the interaction of lysergamides with serotonin receptors in the brain.

Medicine: Although not as potent as LSD, this compound’s mild effects make it a candidate for studying the therapeutic potential of psychedelics in treating mental health disorders.

Mecanismo De Acción

BU-Lad exerts its effects by interacting with serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to altered perception, mood, and cognition. The molecular mechanism involves the activation of the 5-HT2A receptor, which triggers a cascade of intracellular signaling pathways, ultimately resulting in the psychedelic effects observed .

Comparación Con Compuestos Similares

LSD (Lysergic Acid Diethylamide): The most well-known lysergamide, significantly more potent than BU-Lad.

AL-LAD (6-Allyl-6-nor-lysergic Acid Diethylamide): Another analogue with similar effects to LSD but slightly less potent.

ETH-LAD (6-Ethyl-6-nor-lysergic Acid Diethylamide): Known for its higher potency compared to LSD.

PRO-LAD (6-Propyl-6-nor-lysergic Acid Diethylamide): Similar in potency to LSD but with a different side chain.

This compound’s uniqueness lies in its lower potency and milder effects, making it a valuable compound for studying the structure-activity relationships of lysergamides without the intense effects associated with LSD .

Propiedades

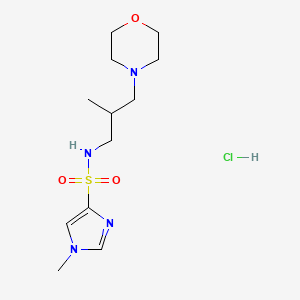

Número CAS |

96930-87-9 |

|---|---|

Fórmula molecular |

C23H31N3O |

Peso molecular |

365.5 g/mol |

Nombre IUPAC |

(6aR,9R)-7-butyl-N,N-diethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C23H31N3O/c1-4-7-11-26-15-17(23(27)25(5-2)6-3)12-19-18-9-8-10-20-22(18)16(14-24-20)13-21(19)26/h8-10,12,14,17,21,24H,4-7,11,13,15H2,1-3H3/t17-,21-/m1/s1 |

Clave InChI |

VTVHSIXDKKKTMT-DYESRHJHSA-N |

SMILES isomérico |

CCCCN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(CC)CC |

SMILES canónico |

CCCCN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N(CC)CC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate](/img/structure/B12776338.png)

![Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[[2-(2-cyanoethoxy)ethyl](2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B12776362.png)